molecular formula C19H16N2O5 B5086355 METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE

METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE

Cat. No.: B5086355
M. Wt: 352.3 g/mol
InChI Key: AZCIBPWIDBPVHV-UHFFFAOYSA-N
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Description

METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound that features a unique structure combining a benzodioxin ring with a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxin ring, followed by the construction of the naphthyridine core. The final step involves the esterification of the carboxylate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE is unique due to its combination of the benzodioxin ring and naphthyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-13(19(23)24-2)10-14-15(20-11)5-6-21(18(14)22)12-3-4-16-17(9-12)26-8-7-25-16/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCIBPWIDBPVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC4=C(C=C3)OCCO4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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